molecular formula C8H6ClNO3 B3045944 1-(3-Chloro-4-nitrophenyl)ethanone CAS No. 116686-84-1

1-(3-Chloro-4-nitrophenyl)ethanone

Cat. No.: B3045944
CAS No.: 116686-84-1
M. Wt: 199.59 g/mol
InChI Key: GLWASYDLRWSDQJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 3-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3-chloroacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed:

    Reduction: 1-(3-Chloro-4-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(3-Chloro-4-nitrophenyl)acetic acid.

Scientific Research Applications

1-(3-Chloro-4-nitrophenyl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s derivatives may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-nitrophenyl)ethanone depends on its specific application. For instance, in biological systems, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The nitro group can participate in redox reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-(3-Chloro-4-nitrophenyl)ethanone can be compared with other similar compounds such as:

    1-(4-Nitrophenyl)ethanone: Lacks the chlorine substituent, which can affect its reactivity and applications.

    1-(3-Chloro-4-hydroxyphenyl)ethanone:

    1-(3-Chloro-4-aminophenyl)ethanone: The amino group provides different reactivity and biological activity compared to the nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(3-chloro-4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWASYDLRWSDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439956
Record name 1-(3-Chloro-4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116686-84-1
Record name 1-(3-Chloro-4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (1.63 g) in water (4.3 ml) was added dropwise to a solution of 4'-amino-3'-chloroacetophenone (2.5 g) and concentrated hydrochloric acid (5.5 ml) in water (5.5 ml) at 0° to 3° C., and the solution was stirred for 15 minutes at 0° C. The resulting solution was added portionwise to a mixture of sodium nitrite (7.3 g) and cuprous oxide (0.76 g) in water (32 ml) at -5° to 0° C. The mixture was stirred for 1 hour at 0° C. and for 1 hour at room temperature, and extracted with chloroform. The extract was washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to column chromatography on silica gel (60 g) eluting with chloroform. The fractions containing the desired compound were combined and concentrated under reduced pressure to give pale yellow crystals of 3'-chloro-4'-nitroacetophenone (2.2 g).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
solvent
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
0.76 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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